3-(4-(tert-Pentyl)phenoxy)azetidine
Overview
Description
3-(4-(tert-Pentyl)phenoxy)azetidine is a chemical compound with the molecular formula C14H21NO and a molar mass of 219.32 g/mol This compound is part of the azetidine family, which is known for its strained four-membered ring structure containing nitrogen
Preparation Methods
The synthesis of 3-(4-(tert-Pentyl)phenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-(tert-Pentyl)phenoxy)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-(tert-Pentyl)phenoxy)azetidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and in peptidomimetic chemistry . They also have applications in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-(4-(tert-Pentyl)phenoxy)azetidine involves its interaction with molecular targets through its azetidine ring. The strained ring structure makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application, such as polymerization for materials science or binding to biological targets in medicinal chemistry .
Comparison with Similar Compounds
3-(4-(tert-Pentyl)phenoxy)azetidine can be compared to other azetidines and aziridines. Similar compounds include 1,3-disubstituted azetidines and aziridines, which also feature strained nitrogen-containing rings . The uniqueness of this compound lies in its specific tert-pentyl and phenoxy substituents, which confer distinct chemical properties and reactivity compared to other azetidines .
Properties
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKVPQCFJLHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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